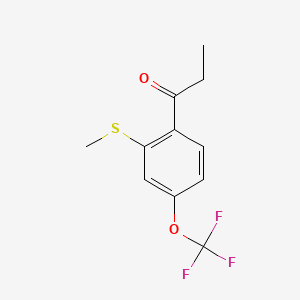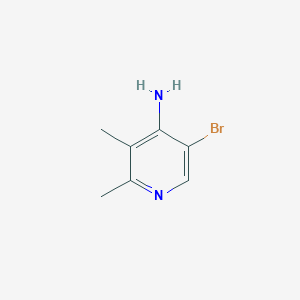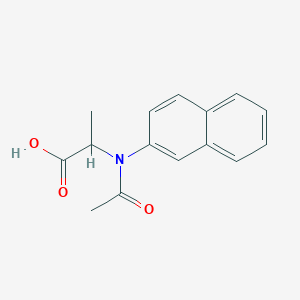
N-Acetyl-L-2-naphthylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-ACETYL-2-NAPHTHYLALANINE is a chiral amino acid derivative that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring, making it distinct from other amino acids. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and practical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-ACETYL-2-NAPHTHYLALANINE typically involves the acetylation of 2-naphthylalanine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the amino group.
Industrial Production Methods: On an industrial scale, the production of (S)-N-ACETYL-2-NAPHTHYLALANINE may involve more efficient catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of immobilized enzymes can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-N-ACETYL-2-NAPHTHYLALANINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced naphthylalanine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthylalanine derivatives.
Substitution: N-substituted naphthylalanine derivatives.
Applications De Recherche Scientifique
(S)-N-ACETYL-2-NAPHTHYLALANINE has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-N-ACETYL-2-NAPHTHYLALANINE involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene ring structure allows it to fit into hydrophobic pockets of proteins, influencing their activity. This compound can modulate enzymatic reactions by acting as a competitive inhibitor or substrate analog, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
(S)-N-ACETYL-2-NAPHTHYLALANINE can be compared with other naphthylalanine derivatives and chiral amino acids:
Similar Compounds: 2-Naphthylalanine, N-acetylphenylalanine, and N-acetyltryptophan.
Uniqueness: The presence of the naphthalene ring in (S)-N-ACETYL-2-NAPHTHYLALANINE provides unique hydrophobic interactions and steric effects, distinguishing it from other similar compounds. This structural feature enhances its binding affinity to specific molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
2-[acetyl(naphthalen-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C15H15NO3/c1-10(15(18)19)16(11(2)17)14-8-7-12-5-3-4-6-13(12)9-14/h3-10H,1-2H3,(H,18,19) |
Clé InChI |
QKWRJUOQPQWTEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N(C1=CC2=CC=CC=C2C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


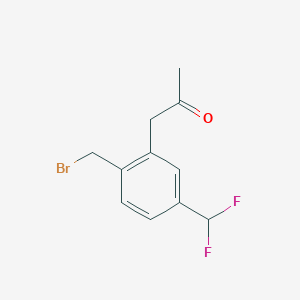
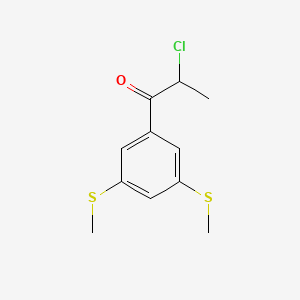


![(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10S,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14052151.png)
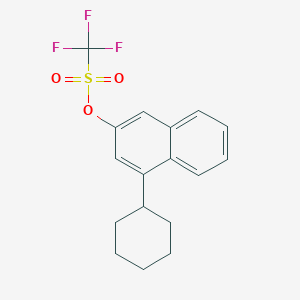
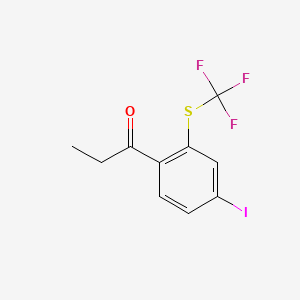
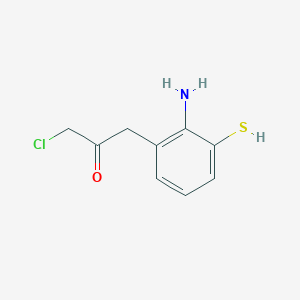
![Methyl 4-fluoro-5-((2-fluorophenyl)amino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14052162.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-1,2,3-triazol-1-ylmethyl)-](/img/structure/B14052163.png)
